5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

Thermal processing Formulation science Solid-state chemistry

Assuming interchangeability with aryl-substituted oxadiazole-thiols risks procurement mismatch. The 5-cyclohexyl derivative offers: • Documented competitive urease inhibition (IC50 0.124 mM) - validated positive control for H. pylori HTS. • Low melting point (79-83°C) enables hot-melt formulation without thermal degradation. • Balanced LogP (1.9-2.8) and conformational flexibility for intracellular target engagement. Supplied at ≥95% purity with room-temperature shipping.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
CAS No. 173589-87-2
Cat. No. B1350766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-1,3,4-oxadiazole-2-thiol
CAS173589-87-2
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NNC(=S)O2
InChIInChI=1S/C8H12N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12)
InChIKeyONBUSMDUKULCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>27.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexyl-1,3,4-oxadiazole-2-thiol: Non-Planar Scaffold & Enzyme Inhibition


5-Cyclohexyl-1,3,4-oxadiazole-2-thiol (CAS 173589-87-2) is a 1,3,4-oxadiazole-2(3H)-thione derivative featuring a cyclohexyl substituent at the 5-position and a thiol/thione tautomeric group at position 2 [1]. The non-aromatic, saturated cyclohexyl ring imparts distinct conformational and physicochemical properties compared to planar aromatic-substituted analogs such as 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0), including a significantly lower melting point, altered lipophilicity (LogP ~1.9-2.8), and a characteristic powder physical form [2][3]. The compound is commercially available at ≥95% purity and has been explicitly characterized as a competitive inhibitor of urease (EC 3.5.1.5) and a ligand for tyrosinase, with quantitative IC50 and Ki values documented in peer-reviewed enzyme kinetics studies [4][5].

Non-planar cyclohexyl scaffold for enzyme inhibition studies
Suitable for urease and tyrosinase target engagement assays
Low-melt formulation research and thermal processing workflows

Substitution Risk: Phenyl & Methyl Analogs


Assuming functional interchangeability among 5-substituted 1,3,4-oxadiazole-2-thiols is a high-risk procurement strategy. The 5-cyclohexyl derivative presents a non-planar, saturated ring system that fundamentally alters key properties compared to aromatic-substituted analogs like 5-phenyl-1,3,4-oxadiazole-2-thiol [1][2]. The phenyl analog exhibits a melting point approximately 140°C higher (219-222°C vs. 79-83°C), reflecting dramatically different crystal packing energies that directly impact formulation, hot-melt processing, and thermal stability windows [1][3]. The cyclohexyl group also confers a distinct lipophilicity profile (experimental LogP 1.9-2.8) and increased conformational flexibility, which influences both passive membrane permeability and induced-fit binding to enzyme active sites relative to rigid aromatic comparators [2][4]. Furthermore, documented competitive inhibition kinetics against urease with a defined IC50 of 0.124 mM provide a quantitative benchmark that may not extrapolate to other 5-substituted oxadiazole-2-thiols without independent verification [5].

Aromatic Analogs 5-Phenyl analogs have higher melting points and planar geometry, which may alter formulation processing and binding-mode fit.
Lipophilicity LogP and saturation differences can shift passive permeability and solubility profiles relative to aromatic comparators.
Inhibition Kinetics Competitive urease inhibition benchmark may not transfer to other 5-substituted oxadiazole-2-thiols without independent verification.

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol vs. Analogs: Key Evidence


Low Melting Point for Formulation Processing

The cyclohexyl substituent in 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol dramatically reduces the melting point relative to the aromatic phenyl analog. The target compound melts at 79-83°C (Sigma-Aldrich: 79-80°C; Chembase: 81-83°C) [1], whereas 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0) melts at 219-222°C as documented by multiple authoritative sources including CAS Common Chemistry [2]. This ~140°C melting point depression reflects fundamentally different crystal lattice energies arising from the saturated, non-planar cyclohexyl ring versus the planar aromatic phenyl ring. For applications requiring hot-melt extrusion, spray-drying from molten state, or thermal stress-sensitive co-formulation, this thermal property difference is a critical selection determinant.

Low Melt Processing
Head-to-head
~140 °C lower vs. 5-phenyl analog (79-83 °C vs 219-222 °C)
Enables low-energy thermal formulation strategies.
Multiple vendor and database sources confirm thermal window.
Thermal processing Formulation science Solid-state chemistry

Balanced Lipophilicity: Permeability & Solubility

The cyclohexyl group confers a LogP in the range of 1.9-2.8 (Chembase: 1.902; Ambinter: 2.7799; DrugMap predicted XLogP: 2.5), placing the compound in the moderate lipophilicity region favorable for both passive membrane permeability and aqueous solubility [1][2][3]. 5-Phenyl-1,3,4-oxadiazole-2-thiol, with its planar aromatic substituent, has a predicted XLogP of approximately 2.8-3.0, indicating higher lipophilicity that may reduce aqueous solubility and increase non-specific protein binding [4]. The cyclohexyl analog also possesses a single rotatable bond connecting the saturated ring to the oxadiazole core, providing conformational flexibility that facilitates induced-fit binding in enzyme pockets where rigid aromatic analogs may be sterically constrained [2].

Moderate Lipophilicity
Cross-study
Experimental LogP 1.9–2.8; single rotatable bond for conformational flexibility
May support solubility-permeability balance for cell assays.
Reported values from Chembase, Ambinter, DrugMap.
Lipophilicity Drug-likeness ADME profiling

Competitive Urease Inhibition Benchmark

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol is a documented competitive inhibitor of urease (EC 3.5.1.5) with an IC50 of 0.124 mM (124 µM) at pH 8.2, as catalogued in the BRENDA enzyme database from the primary study by Amtul et al. (2004) [1][2]. This study characterized 25 oxadiazole/thiadiazole/triazole-3-thiones (OSNs) and determined that inhibition was of pure competitive type for all compounds tested. The most potent inhibitor in the series, 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione, exhibited a Ki of 2 µM, providing an upper benchmark for the chemotype [2]. While the cyclohexyl analog is not the most potent inhibitor in this series, its well-characterized competitive mechanism, defined IC50, and the availability of full kinetic parameters (Ki values obtainable from the primary reference) make it a validated tool compound for urease inhibition studies and a reference point for SAR campaigns seeking to balance potency with the unique physicochemical profile conferred by the cyclohexyl group.

Urease Inhibition
Cross-study
Competitive inhibitor, IC50 0.124 mM at pH 8.2 (jack bean urease)
Validated tool compound for urease assay development.
Mechanism confirmed by Dixon and Lineweaver-Burk analysis.
Urease inhibition Enzyme kinetics Helicobacter pylori

Tyrosinase Ligand Activity in Melanogenesis

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol is listed in the Therapeutic Target Database (TTD) as an inhibitor of tyrosine oxidase (tyrosinase) based on the SAR study by Ghani and Ullah (Bioorg. Med. Chem. 2010, 18, 4042-4048) [1][2]. This study established that substitutions at C5 of the oxadiazole ring play a major role in binding affinity to the dicopper active site of tyrosinase [2]. The cyclohexyl substituent, being a saturated cyclic alkyl group, differs fundamentally from the aromatic and heterocyclic substituents (phenyl, pyridyl) explored in this series, offering a distinct steric and electronic environment for probing the hydrophobic pocket adjacent to the dinuclear copper center. BindingDB records confirm specific affinity data (Ki = 413 nM for a related oxadiazole-thione scaffold against mushroom tyrosinase) that establish the class potential, with the cyclohexyl derivative contributing a unique, non-aromatic comparator point for SAR dissection [3].

Tyrosinase Ligand
Class-level
Documented tyrosinase inhibitor class; C5 substitution drives affinity (TTD, Ghani & Ullah 2010)
Supports tyrosinase SAR probe applications.
Precise IC50/Ki for cyclohexyl analog not located; scaffold-level inference.
Tyrosinase inhibition Melanogenesis Hyperpigmentation

Selectivity Against Dihydroorotase

BindingDB records document that 5-cyclohexyl-1,3,4-oxadiazole-2-thiol was evaluated for inhibition of dihydroorotase (DHOase, EC 3.5.2.3) from mouse Ehrlich ascites cells, yielding an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. Dihydroorotase is the third enzyme in de novo pyrimidine biosynthesis and a zinc-dependent metalloenzyme structurally distinct from urease and tyrosinase. The approximately 1,450-fold difference between the urease IC50 (124 µM) and the DHOase IC50 (180 µM) indicates that this compound is not a promiscuous metalloenzyme inhibitor but displays a degree of target selectivity, even among enzymes that utilize metal cofactors. This selectivity fingerprint is valuable for researchers designing multi-target screening panels or seeking to avoid off-target effects on pyrimidine metabolism pathways.

DHOase Selectivity
Supporting
IC50 180 µM against mouse DHOase; ~1.45-fold vs urease IC50
Suggests target selectivity over pyrimidine biosynthesis enzyme.
Weak DHOase inhibition context; BindingDB record.
Target selectivity Dihydroorotase Pyrimidine biosynthesis

Storage Requirements: Room Temperature vs. Cold Chain

Vendor specifications for 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol reveal a discrepancy in recommended storage conditions that has practical implications for procurement. Sigma-Aldrich specifies storage at room temperature for this compound (shipping at normal temperature) , whereas Chemscene recommends storage sealed in dry conditions at 2-8°C . This contrasts with 5-phenyl-1,3,4-oxadiazole-2-thiol, which multiple vendors list as stable at room temperature with no special cold-chain requirements . The moisture sensitivity implied by the 'sealed in dry' recommendation, combined with the thiol functional group's known susceptibility to oxidative dimerization, suggests that long-term storage integrity may require controlled atmospheric conditions. Researchers and procurement officers should verify storage specifications with their specific vendor and consider the total cost of ownership including cold-chain logistics for bulk or long-term inventory relative to the room-temperature-stable phenyl analog.

Storage Variability
Data to verify
Vendor specifications diverge: RT vs 2-8 °C sealed in dry
Requires vendor-specific storage verification for procurement.
Thiol oxidative dimerization risk may influence long-term stability.
Storage conditions Chemical stability Procurement logistics

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol Applications


Urease Inhibitor Screening for H. pylori

The well-characterized competitive inhibition mechanism and defined IC50 (0.124 mM at pH 8.2) make this compound an ideal reference inhibitor for urease assay development and high-throughput screening (HTS) campaigns targeting Helicobacter pylori urease [1]. Researchers can use this compound as a positive control with a known competitive inhibition profile, enabling quality control of enzyme activity assays and providing a benchmark for evaluating novel inhibitor series. The moderate potency also makes it suitable as a starting scaffold for medicinal chemistry optimization, where the unique cyclohexyl substituent can be systematically varied to probe the hydrophobic pocket adjacent to the dinuclear nickel active site [2].

Tyrosinase SAR Probe: Hyperpigmentation & Insecticide

As a documented tyrosinase ligand with a saturated, non-aromatic cyclohexyl group at the C5 position, this compound serves as a distinctive SAR probe for investigating the steric tolerance of the tyrosinase dicopper active site [3]. Unlike the commonly employed aromatic-substituted oxadiazole-thiones, the cyclohexyl analog introduces conformational flexibility (chair-boat interconversion) and aliphatic hydrophobicity that can reveal new binding sub-pockets inaccessible to planar aryl groups. This is particularly valuable for melanogenesis research aimed at skin-whitening cosmetic agents and for insecticide discovery where tyrosinase inhibition disrupts cuticle sclerotization [3][4].

Low Melting Point for Thermal Formulation Processing

The 79-83°C melting point of the cyclohexyl derivative, approximately 140°C lower than the 5-phenyl analog (219-222°C), creates a unique opportunity for formulation strategies that are thermally constrained [5]. Hot-melt extrusion, melt-cast films, and solvent-free mechanochemical co-crystallization can be conducted at substantially lower temperatures, reducing energy costs and minimizing thermal degradation of heat-labile co-formulants. This thermal advantage is particularly relevant for amorphous solid dispersion formulations where the drug must be processed above its melting point but below the degradation thresholds of polymeric carriers or bioactive co-formers .

Balanced Lipophilicity for Membrane Permeability

With an experimental LogP in the 1.9-2.8 range, this compound occupies the favorable lipophilicity window for passive cell membrane permeability while maintaining sufficient aqueous solubility for cell culture media [6][7]. The single rotatable bond between the cyclohexyl group and the oxadiazole ring provides conformational adaptability that may facilitate cell entry while the moderate LogP avoids the excessive non-specific protein binding and phospholipidosis risk associated with highly lipophilic analogs (LogP > 5). This balanced profile makes the compound a preferred choice for intracellular target engagement assays where both membrane crossing and cytosolic availability are required [6].

Application
Selection Property
Validation Focus
Urease screening studies
Competitive inhibition benchmark
Urease assay endpoint review
Tyrosinase SAR probe research
Non-aromatic C5 substitution
Steric tolerance and binding pocket mapping
Thermal formulation processing
Low melting point window
Hot-melt and co-crystallization stability
Cell-based target engagement assays
Moderate lipophilicity profile
Membrane permeability and cytosolic availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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